![molecular formula C42H28N2 B13656729 5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole typically involves a multi-step process. One common method includes the palladium-catalyzed tandem reaction, which involves an intermolecular amination followed by an intramolecular direct arylation . This method is highly regioselective and can be performed under mild conditions.
Industrial Production Methods
Industrial production of carbazole derivatives often employs palladium-catalyzed reactions due to their efficiency and high yield. The use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to drastically reduce reaction times and improve compatibility with various functional groups .
化学反应分析
Types of Reactions
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution often involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives .
科学研究应用
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development.
作用机制
The mechanism of action of 5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cancer cell proliferation .
相似化合物的比较
Similar Compounds
Carbazole: A simpler structure with similar electronic properties.
Indole: Shares the indole moiety but lacks the biphenyl groups.
Biphenyl: Contains the biphenyl structure but lacks the indole and carbazole moieties.
Uniqueness
5-([1,1’-Biphenyl]-3-yl)-8-([1,1’-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is unique due to its combination of biphenyl and carbazole structures, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and pharmaceuticals .
属性
分子式 |
C42H28N2 |
|---|---|
分子量 |
560.7 g/mol |
IUPAC 名称 |
9-(3-phenylphenyl)-14-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C42H28N2/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)43-37-20-9-7-18-35(37)41-39(43)26-27-40-42(41)36-19-8-10-21-38(36)44(40)34-17-11-16-32(28-34)30-14-5-2-6-15-30/h1-28H |
InChI 键 |
AHYYXPDJBHUGOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)N(C7=CC=CC=C76)C8=CC=CC(=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride](/img/structure/B13656647.png)
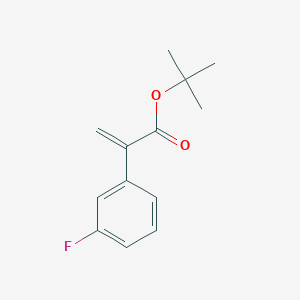
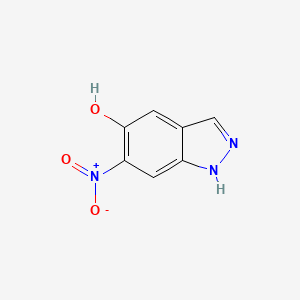
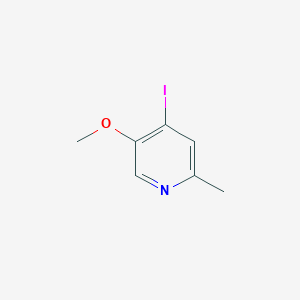
![Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13656664.png)
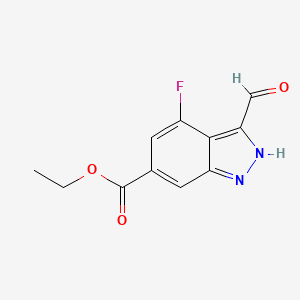

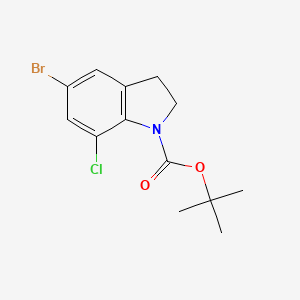

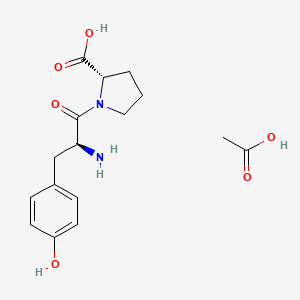
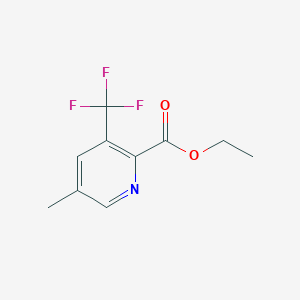
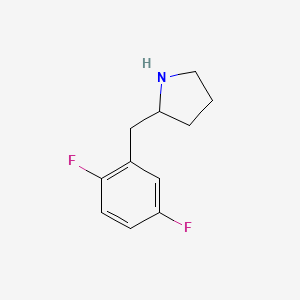
![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
